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molecular formula C15H10ClNO B8284190 6-(4-chloro-phenyl)-1H-quinolin-2-one

6-(4-chloro-phenyl)-1H-quinolin-2-one

Cat. No. B8284190
M. Wt: 255.70 g/mol
InChI Key: DDAHZBNILFVNGG-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

50 g (0.174 mol) phosphorus oxybromide are heated to 65° C., combined with 10 g (0.039 mol) 6-(4-chloro-phenyl)-1H-quinolin-2-one and heated to 110° C. for 3 h. The reaction mixture is then poured onto ice water and made alkaline with ammonia solution. The precipitate is filtered off and dried in the drying cupboard at 60° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[NH:19][C:18](=O)[CH:17]=[CH:16]3)=[CH:9][CH:8]=1.N>>[Br:3][C:18]1[CH:17]=[CH:16][C:15]2[C:20](=[CH:21][CH:22]=[C:13]([C:10]3[CH:11]=[CH:12][C:7]([Cl:6])=[CH:8][CH:9]=3)[CH:14]=2)[N:19]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=C2C=CC(NC2=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is then poured onto ice water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in the drying cupboard at 60° C.

Outcomes

Product
Name
Type
Smiles
BrC1=NC2=CC=C(C=C2C=C1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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